molecular formula C12H17NO2 B2801195 N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine CAS No. 106310-52-5

N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine

Cat. No.: B2801195
CAS No.: 106310-52-5
M. Wt: 207.273
InChI Key: RUFYXZYDGVTZFQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine is a chemical compound supplied for research and development purposes. It belongs to a class of substances known as benzodioxolyl phenethylamines, which are of significant interest in neuropharmacology and forensic science . Compounds with the 1,3-benzodioxole structure are frequently studied for their interactions with monoaminergic systems in the brain, such as monoamine transporters (e.g., dopamine, serotonin, and norepinephrine transporters) . Research into similar substances focuses on their potential as transporter substrates or inhibitors, which can lead to non-exocytotic monoamine release and resultant psychoactive and sympathomimetic effects . Researchers investigating the structure-activity relationships of psychoactive substances may utilize this compound in in vitro assays to elucidate its precise mechanism of action, receptor binding affinities, and selectivity profiles. It is critical to note that substances in this category have been associated with significant adverse effects in a recreational context, including sympathomimetic toxicity such as hypertension, tachycardia, hyperthermia, and potential for serotonergic effects . All studies must be conducted in compliance with applicable laws and regulations. This product is strictly for laboratory research use and is not intended for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-9(2)13-6-5-10-3-4-11-12(7-10)15-8-14-11/h3-4,7,9,13H,5-6,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RUFYXZYDGVTZFQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCCC1=CC2=C(C=C1)OCO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine, also known as 1-(1,3-benzodioxol-5-yl)-N-ethylpropan-2-amine, is a compound that has garnered interest in pharmacological research due to its structural similarities to other psychoactive substances. This article explores its biological activity, focusing on its pharmacodynamics, potential therapeutic applications, and safety profile, supported by relevant data and case studies.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C12_{12}H17_{17}N1_{1}O2_{2}
  • Molecular Weight : 205.27 g/mol
  • LogP : 3.6 (indicating moderate lipophilicity)

The presence of the methylenedioxy group is significant as it is commonly found in various psychoactive compounds, including MDMA, which suggests potential stimulant and empathogenic effects.

This compound exhibits biological activity primarily through its interaction with neurotransmitter systems. Research indicates that it may act as a serotonin-norepinephrine-dopamine reuptake inhibitor (SNDRI) . This mechanism is similar to that of other compounds in its class:

  • Serotonin Reuptake Inhibition : Enhances serotonin levels in the synaptic cleft.
  • Norepinephrine and Dopamine Modulation : Potentially increases the availability of these neurotransmitters, contributing to stimulant effects.

Case Studies and Clinical Findings

A review of recent literature reveals several case studies highlighting the effects and safety profile of this compound:

  • Intoxication Case Series :
    • A study documented cases of intoxication involving the compound where symptoms included increased heart rate, euphoria, and anxiety. Analytical quantification was performed using liquid chromatography-mass spectrometry (LC-MS) to confirm the presence of the substance in biological samples .
  • Toxicological Assessments :
    • Toxicity profiles were evaluated through in vitro assays that measured cell viability in the presence of varying concentrations of the compound. Results indicated a dose-dependent cytotoxic effect on certain cell lines, necessitating further investigation into its safety .

Comparative Biological Activity

To better understand the biological activity of this compound, it is helpful to compare it with structurally related compounds:

Compound NameStructurePrimary ActionNotes
MDMAC11_{11}H15_{15}N1_{1}O2_{2}Serotonin releaseKnown empathogen; widely studied
4-MMCC11_{11}H15_{15}N1_{1}O1_{1}SNDRISimilar stimulant effects
N-EthylhexedroneC12_{12}H17_{17}N1_{1}O0_{0}StimulantEmerging psychoactive substance

Safety and Regulatory Status

The compound's safety profile remains under investigation. Reports suggest that while some users experience positive effects, others report adverse reactions such as anxiety and cardiovascular stress. As a result, regulatory agencies are monitoring its use closely due to potential public health implications associated with new psychoactive substances (NPS).

Comparison with Similar Compounds

Structural Variations and Pharmacological Classes

The following table highlights key structural and pharmacological differences between N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine and analogous compounds:

Compound Name Core Structure Substituents/Modifications Pharmacological Class
This compound Benzodioxole + ethyl + isopropylamine Secondary amine, no ring methoxy groups Potential entactogen
MDMA (3,4-Methylenedioxymethamphetamine) Benzodioxole + methoxy + methylamine Primary amine, methylenedioxy ring Entactogen (SERT > DAT/NET)
(+)-MBDB (N-Methyl-1-(benzodioxol-5-yl)-2-butanamine) Benzodioxole + butyl + methylamine Longer alkyl chain, N-methylation Entactogen (MDMA-like)
Ethylone (1-(1,3-Benzodioxol-5-yl)-2-(ethylamino)propan-1-one) Benzodioxole + ketone + ethylamine Cathinone backbone (β-keto group) SNDRA (stimulant/entactogen)
DMMDA-2 (1-(6,7-Dimethoxybenzodioxol-5-yl)propan-2-amine) Benzodioxole + 6,7-dimethoxy + propylamine Methoxy groups, primary amine Psychedelic/entactogen hybrid

Key Structural Differences :

  • Benzodioxole Modifications: DMMDA-2’s 6,7-dimethoxy groups could enhance receptor binding through increased electron density, whereas ethylone’s β-keto group shifts activity toward dopamine/norepinephrine reuptake inhibition .

Receptor Affinity and Mechanism of Action

  • MDMA : High affinity for SERT, moderate for NET/DAT, causing serotonin release and reuptake inhibition. Neurotoxicity is linked to metabolites like α-methyldopamine .
  • Ethylone : Preferential DAT/NET activity due to the β-keto group, resulting in stimulant effects with milder serotonergic action .
  • This compound : Predicted to exhibit SERT affinity similar to MDMA but with reduced potency due to the bulky isopropyl group, which may sterically hinder transporter interactions.

Metabolic Pathways

  • Benzodioxole Metabolism : Demethylenation of the benzodioxole ring to catechol intermediates is common (e.g., MDMA → 3,4-dihydroxymethamphetamine). The target compound may undergo similar hepatic oxidation .

Legal and Regulatory Status

  • This compound: Not explicitly regulated but may fall under analog laws (e.g., U.S. Federal Analog Act) if psychoactive .

Research Findings and Clinical Relevance

  • Entactogen Specificity: (+)-MBDB, a structural analog, fully substituted for MDMA in discriminative stimulus assays, suggesting shared entactogen properties. However, hallucinogens (e.g., LSD) and stimulants (e.g., amphetamine) failed to substitute, highlighting mechanistic distinctions .
  • Toxicity Considerations: Rigid analogs like 5,6-methylenedioxy-2-aminoindan (MDAI) retain entactogen activity without neurotoxicity, suggesting structural modifications in the target compound could mitigate adverse effects .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for N-[2-(1,3-benzodioxol-5-yl)ethyl]propan-2-amine, and how can purity be ensured?

  • Methodology : The compound can be synthesized via carbodiimide-mediated coupling reactions (e.g., using EDC/HOBt) to form amide bonds, as demonstrated in related benzodioxole derivatives . Purification typically involves liquid-liquid extraction (ethyl acetate/NaHCO₃) followed by chromatographic techniques (e.g., HPLC or TLC) to isolate the target compound and minimize impurities .

Q. How is the structural characterization of This compound validated?

  • Methodology : Use spectroscopic methods:

  • NMR (¹H/¹³C) to confirm substituent positions on the benzodioxole ring and amine backbone.
  • High-resolution mass spectrometry (HRMS) to verify molecular formula.
  • IR spectroscopy to identify functional groups (e.g., amine N-H stretch at ~3300 cm⁻¹) .

Q. What in vitro assays are suitable for preliminary screening of biological activity?

  • Methodology :

  • Receptor binding assays (e.g., serotonin or dopamine receptors) due to structural similarities to psychedelic phenethylamines .
  • Enzyme inhibition studies (e.g., monoamine oxidase) using fluorometric or colorimetric substrates.
  • Cell viability assays (e.g., MTT) to assess cytotoxicity .

Advanced Research Questions

Q. How can computational methods optimize reaction conditions for synthesizing This compound?

  • Methodology :

  • Quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers.
  • Machine learning to predict optimal solvents, catalysts, or temperatures based on historical reaction data.
  • Transition state analysis to minimize side reactions (e.g., unwanted alkylation) .

Q. How to resolve contradictions in reported biological activity data for benzodioxole derivatives?

  • Methodology :

  • Meta-analysis of existing studies to identify variables (e.g., assay protocols, cell lines).
  • Dose-response curves to quantify potency differences.
  • Stability testing (e.g., LC-MS) to rule out degradation artifacts .

Q. What strategies are effective for studying structure-activity relationships (SAR) in this compound class?

  • Methodology :

  • Synthetic diversification : Introduce substituents (e.g., halogens, methoxy groups) at the benzodioxole or ethylamine positions.
  • Molecular docking to predict binding modes with target receptors (e.g., 5-HT₂A).
  • Pharmacophore modeling to correlate electronic/steric features with activity .

Q. How can enantiomeric purity impact pharmacological outcomes, and how is it controlled?

  • Methodology :

  • Chiral chromatography (e.g., using amylose-based columns) to separate enantiomers.
  • Circular dichroism (CD) to confirm absolute configuration.
  • In vivo studies comparing racemic mixtures vs. pure enantiomers for efficacy/toxicity .

Data Analysis & Experimental Design

Q. What statistical approaches are recommended for analyzing dose-dependent effects in neuropharmacological studies?

  • Methodology :

  • Nonlinear regression (e.g., log-dose vs. response) to calculate EC₅₀/IC₅₀ values.
  • ANOVA with post-hoc tests (e.g., Tukey’s) for multi-group comparisons.
  • Principal component analysis (PCA) to identify confounding variables .

Q. How to design experiments to investigate metabolic pathways of This compound?

  • Methodology :

  • In vitro hepatocyte incubation with LC-MS/MS to detect phase I/II metabolites.
  • Isotope labeling (e.g., ¹⁴C) to track metabolic fate.
  • CYP450 inhibition assays to identify enzymes involved .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.